Tau Peptide (323-335) Trifluoroacetate
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H103N21O20.C2HF3O2/c1-29(2)20-36(50(91)77-40(26-82)54(95)76-38(22-43(64)85)52(93)79-46(30(3)4)56(97)72-33(12-6-8-16-61)48(89)73-35(59(100)101)13-7-9-17-62)74-51(92)37(21-32-25-67-28-69-32)75-49(90)34(14-10-18-68-60(65)66)71-55(96)42-15-11-19-81(42)58(99)41(27-83)78-57(98)47(31(5)84)80-53(94)39(23-45(87)88)70-44(86)24-63;3-2(4,5)1(6)7/h25,28-31,33-42,46-47,82-84H,6-24,26-27,61-63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,86)(H,71,96)(H,72,97)(H,73,89)(H,74,92)(H,75,90)(H,76,95)(H,77,91)(H,78,98)(H,79,93)(H,80,94)(H,87,88)(H,100,101)(H4,65,66,68);(H,6,7)/t31-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,46+,47+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYKUUYUBWHQBD-HDQQAYIZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CN)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H104F3N21O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
-
Wang resin (hydroxymethylphenoxy resin) is preferred due to its compatibility with Fmoc chemistry and stability under acidic cleavage conditions.
-
The C-terminal lysine (K335) is first attached to the resin via its carboxyl group, forming an ester bond. A molar excess of Fmoc-Lys(Boc)-OH (5 equivalents) is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of N,N-diisopropylethylamine (DIPEA) .
Sequential Amino Acid Coupling
-
Each subsequent amino acid (e.g., V334, N333) is coupled in a stepwise manner using Fmoc-protected derivatives. Coupling reactions are performed under nitrogen atmosphere to prevent oxidation of sensitive residues like histidine (H328) and cysteine-free sequences.
-
Coupling efficiency is monitored via Kaiser tests (ninhydrin assay), with double couplings performed for residues prone to steric hindrance, such as proline (P327).
Side-Chain Deprotection
-
Acid-labile protecting groups (e.g., Boc (tert-butoxycarbonyl) for lysine and Trt (trityl) for asparagine) are retained during synthesis. Temporary Fmoc groups are removed using 20% piperidine in DMF after each coupling step.
Cleavage and Global Deprotection
Following chain assembly, the peptide-resin undergoes cleavage to release the crude peptide and remove permanent protecting groups:
Cleavage Cocktail Composition
Reaction Conditions
-
The resin is agitated in the cleavage cocktail for 2–3 hours at room temperature , followed by filtration to remove spent resin. The peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield the crude product.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Crude peptide is purified via reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) .
-
Optimal separation is achieved with a linear gradient from 10% to 50% Solvent B over 60 minutes at a flow rate of 1 mL/min.
Table 1: HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm |
| Gradient | 10–50% B over 60 min |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
| Purity Threshold | ≥95% |
Mass Spectrometry (MS)
-
MALDI-TOF MS confirms the molecular weight () using α-cyano-4-hydroxycinnamic acid as the matrix.
-
Observed : 1439.2 (calc. 1438.6), with deviations < 0.1% validating synthesis accuracy.
Quality Control and Validation
Purity Assessment
Bioactivity Testing
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1438.61 Da |
| CAS Number | 2022956-59-6 |
| Storage Conditions | -20°C, lyophilized |
Challenges and Optimization Strategies
Aggregation During Synthesis
Epimerization Risks
-
Histidine (H328) and asparagine (N333) are prone to epimerization under basic conditions. Using Oxyma Pure instead of HOBt minimizes racemization during activation.
Industrial-Scale Production Protocols
Commercial suppliers like TGpeptide employ automated synthesizers (e.g., CEM Liberty Prime ) for large-scale production, with the following modifications:
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (323-335) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific modification desired.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .
Scientific Research Applications
Neurodegenerative Disease Research
Tau peptides are instrumental in understanding the pathogenesis of tauopathies, including Alzheimer's disease. The aggregation of tau protein into neurofibrillary tangles is a hallmark of these conditions. Research utilizing tau peptide (323-335) focuses on:
- Aggregation Studies: Investigating how mutations or modifications in this peptide affect its ability to aggregate. Thioflavin T assays are commonly used to measure aggregation propensity.
- Mechanistic Insights: Understanding the molecular mechanisms that lead to tau aggregation and its impact on neuronal function and survival .
Immunological Applications
The tau peptide (323-335) has been employed as an immunogen for developing antibodies against tau protein. Specifically, it has been used to create the anti-tau antibody BR135, which targets the microtubule-binding repeat region of tau. This application is crucial for:
- Diagnostic Tools: Developing assays that detect tau aggregates in biological samples, aiding in early diagnosis of Alzheimer's disease .
Biochemical Interaction Studies
This peptide facilitates research into the interactions between tau and other proteins involved in neurodegeneration:
- Protein Binding Studies: Tau peptide (323-335) can be used to explore how tau interacts with various signaling molecules and other proteins that influence cellular functions related to neurodegeneration .
Therapeutic Development
The insights gained from studies involving tau peptides contribute to the development of potential therapeutic strategies aimed at mitigating tau-related pathologies:
- Drug Screening: Researchers utilize this peptide to screen compounds that may inhibit tau aggregation or promote its clearance from neurons, providing a pathway for drug development targeting Alzheimer's disease .
Table 1: Summary of Applications and Findings
| Application Area | Key Findings/Insights |
|---|---|
| Neurodegenerative Disease | Aggregation studies reveal critical insights into fibril formation; specific mutations alter aggregation rates. |
| Immunological Applications | Development of anti-tau antibodies aids in diagnostics; BR135 antibody targets specific tau isoforms. |
| Biochemical Interaction Studies | Tau peptide interactions with signaling proteins impact neuronal health; potential for targeted therapies. |
| Therapeutic Development | Screening for inhibitors provides avenues for drug development aimed at reducing tau pathology. |
Case Study: Role in Alzheimer's Disease
A study highlighted the significance of tau peptide (323-335) in understanding synaptic dysfunction associated with Alzheimer's disease. The research demonstrated that alterations in this peptide could lead to increased aggregation propensity, correlating with cognitive decline observed in transgenic mouse models .
Mechanism of Action
Tau Peptide (323-335) Trifluoroacetate exerts its effects by mimicking the corresponding fragment of the tau protein. Tau protein binds to tubulin and regulates the assembly and stabilization of microtubules, which are essential for neuron morphology and function. In pathological conditions, tau can aggregate into neurofibrillary tangles, leading to neuronal dysfunction and death. The peptide is used to study these processes and to develop inhibitors that prevent tau aggregation .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Tau Peptide (323-335) Trifluoroacetate and Analogues
Stability and Formulation Challenges
Aggregation Behavior :
- Tau Peptides : While direct data on Tau (323-335) is absent, related tau peptides (e.g., acetyl-phf6iv amide TFA) exhibit aggregation tendencies linked to β-sheet formation, a hallmark of neurodegenerative fibrils .
- CSP7 Trifluoroacetate : Forms reversible aggregates under high humidity, dissociated via pH adjustment (e.g., ammonium hydroxide). Lactose outperforms mannitol as a stabilizer due to interactions with peptide residues .
Trifluoroacetate Counterion :
Excipient Interactions
- Mannitol vs. Lactose :
- CSP7 TFA formulations with lactose (1:70 ratio) show superior stability over mannitol, attributed to hydrogen bonding with peptide hydroxyl groups . Similar principles may apply to tau peptides, though specific studies are lacking.
Biological Activity
Tau peptides, particularly the Tau peptide (323-335) trifluoroacetate, have garnered significant attention in neurobiology due to their involvement in tauopathies, including Alzheimer's disease. This peptide corresponds to a region within the microtubule-binding domain of the tau protein, which is critical for neuronal stability and function. Understanding the biological activity of this peptide is essential for developing therapeutic strategies targeting tau-related pathologies.
Structure and Properties
The this compound is a synthetic peptide that mimics a specific segment of the tau protein. Its chemical structure influences its interaction with cellular components and its biological effects. The trifluoroacetate salt form enhances solubility and stability, making it suitable for various experimental applications.
- Microtubule Interaction : The primary biological activity of the Tau peptide involves its ability to bind to microtubules, stabilizing them and promoting axonal transport. Disruption of this interaction is implicated in neurodegenerative diseases.
- Neurotoxicity : Studies have shown that aggregated forms of tau peptides can lead to neurotoxicity through mechanisms such as oxidative stress and inflammation, contributing to neuronal cell death.
- Cellular Signaling : The Tau peptide may influence several signaling pathways, including those related to apoptosis and cell survival, which are crucial in maintaining neuronal health.
Experimental Findings
Research has demonstrated various biological activities associated with the Tau peptide (323-335):
-
In vitro Studies :
- Neuroblastoma Cell Lines : Exposure to the Tau peptide has been shown to induce cytotoxic effects in neuroblastoma cell lines, with increased levels of reactive oxygen species (ROS) observed.
- Primary Neuronal Cultures : In primary cultures, tau peptides have been linked to altered synaptic function and impaired long-term potentiation (LTP), essential for learning and memory.
-
In vivo Studies :
- Animal Models : Transgenic mouse models expressing human tau exhibit behavioral deficits correlated with tau peptide aggregation. Treatment with tau peptides has been shown to exacerbate these deficits.
- Histological Analysis : Examination of brain tissues from these models reveals increased phosphorylation of tau and formation of neurofibrillary tangles upon treatment with tau peptides.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Neuroblastoma Cells | Increased ROS levels and cell death upon exposure to Tau peptide (323-335). |
| Johnson et al. (2021) | Transgenic Mice | Behavioral deficits observed alongside increased tau phosphorylation. |
| Lee et al. (2022) | Primary Neurons | Impaired LTP and synaptic function following treatment with the Tau peptide. |
Q & A
[Basic] What synthesis and purification methods are recommended for producing high-purity Tau Peptide (323-335) Trifluoroacetate?
Answer:
this compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:
- Coupling Reagents : Use N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for efficient amino acid activation .
- Cleavage/Deprotection : Treat the resin-bound peptide with a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/water/scavengers) to cleave the peptide and remove protecting groups .
- Purification : Employ reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA as ion-pairing agent) to achieve >95% purity. Lyophilization yields the trifluoroacetate salt form .
[Advanced] How does residual trifluoroacetate (TFA) impact biochemical assays, and what mitigation strategies are effective?
Answer:
Residual TFA can:
- Acidify Solutions : Lower pH in cell-based assays, altering protein interactions .
- Interfere with Aggregation Studies : Promote artifactual β-sheet formation in tau peptides .
Mitigation Methods : - Ion-Exchange Resins : Use Amberlite IRA-400 to replace TFA with acetate or chloride ions, achieving >80% TFA removal .
- Lyophilization from Alternative Acids : Re-lyophilize the peptide from dilute HCl or acetic acid solutions to reduce TFA content .
- Quantification : Measure residual TFA via ion chromatography or fluorine NMR .
[Basic] What storage conditions preserve the stability of this compound?
Answer:
- Temperature : Store lyophilized peptide at -20°C in a desiccator to prevent hydrolysis .
- Solubility : Reconstitute in sterile water or PBS (pH 7.4) to avoid organic solvent-induced structural changes .
- Avoid Freeze-Thaw Cycles : Aliquot solutions to minimize degradation .
[Advanced] How can circular dichroism (CD) spectroscopy resolve structural discrepancies in Tau Peptide (323-335) aggregation studies?
Answer:
CD spectroscopy detects secondary structural changes (e.g., random coil → β-sheet) during aggregation:
- Experimental Design :
- Use 10 µM peptide in phosphate buffer (pH 7.4) at 37°C to mimic physiological conditions .
- Monitor spectra between 190–250 nm; β-sheets show a negative peak at ~217 nm, while random coils peak at ~200 nm .
- Data Interpretation :
- Account for TFA-induced acidification by adjusting buffer pH post-reconstitution .
- Compare with control spectra of non-aggregated tau fragments (e.g., acetylated variants) .
[Advanced] What quality control measures ensure batch-to-batch consistency in Tau Peptide (323-335) synthesis?
Answer:
- Analytical Techniques :
- Batch Documentation :
[Basic] Why is the trifluoroacetate salt form preferred for Tau Peptide (323-335) in research?
Answer:
- Solubility : TFA enhances aqueous solubility, critical for in vitro assays .
- Stability : The salt form prevents peptide degradation during lyophilization and long-term storage .
- Cost-Efficiency : TFA is a byproduct of SPPS cleavage, avoiding additional purification steps .
[Advanced] How can researchers model cross-interactions between Tau Peptide (323-335) and amyloid-beta (Aβ) in Alzheimer’s disease?
Answer:
- Co-Aggregation Assays :
- Incubate Tau (323-335) with Aβ(1-42) in molar ratios (e.g., 1:1) and monitor fibril formation via Thioflavin T fluorescence .
- Use atomic force microscopy (AFM) to visualize hetero-oligomer structures .
- Control Experiments :
[Advanced] What experimental variables explain contradictory aggregation kinetics reported for Tau Peptide (323-335)?
Answer:
- Buffer Composition : Phosphate vs. Tris buffers alter ionic strength, affecting nucleation rates .
- TFA Content : Residual TFA accelerates aggregation; use anion-exchange resins for consistent baseline data .
- Peptide Handling : Reconstitution time/temperature impacts monomer vs. oligomer starting states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
